2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarboxamide group attached to a cyclohexa-2,5-dien-1-ylidene ring, which is further substituted with tert-butyl groups. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazinecarboxamide derivatives.
Substitution: Formation of substituted hydrazinecarboxamide compounds with various functional groups.
Scientific Research Applications
2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the steric hindrance provided by the tert-butyl groups can modulate the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its antioxidant properties.
2,6-Di-tert-butylphenol: A structurally similar compound with antioxidant and stabilizing properties.
4-Hydroxy-3,5-di-tert-butylbenzaldehyde: Another related compound used in organic synthesis and material science.
Uniqueness
2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide stands out due to its unique combination of functional groups and steric hindrance, which impart distinct reactivity and stability.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)iminourea |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)10-7-9(17-18-13(16)20)8-11(12(10)19)15(4,5)6/h7-8,19H,1-6H3,(H2,16,20) |
InChI Key |
GNZGGEZOYUNMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.